molecular formula C13H11FN2O2 B6387617 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261904-78-2

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387617
CAS No.: 1261904-78-2
M. Wt: 246.24 g/mol
InChI Key: ATLAGNVONQRISQ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorinated phenyl group. The amino and carboxylic acid groups are then introduced through subsequent reactions.

For example, the synthesis may start with 2-amino-3-methylpyridine, which undergoes a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride. The resulting fluorinated intermediate is then subjected to a carboxylation reaction to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.

Scientific Research Applications

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid group.

    3-Amino-4-fluorobenzoic acid: Similar structure but lacks the pyridine ring.

    2-Amino-4-fluorophenylacetic acid: Similar structure but has an acetic acid group instead of a carboxylic acid group.

Uniqueness

2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups and the presence of both a pyridine ring and a fluorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAGNVONQRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687203
Record name 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-78-2
Record name 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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